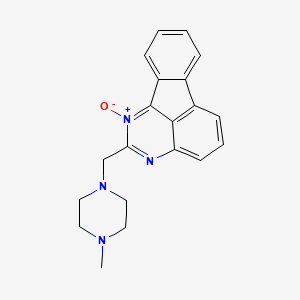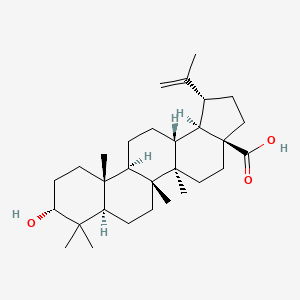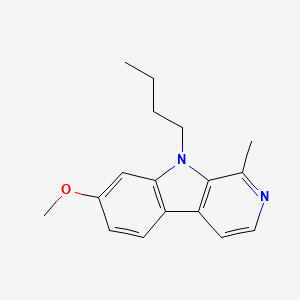
Theophylline olamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline olamine is a compound derived from theophylline, a methylxanthine drug. Theophylline is known for its bronchodilator properties and is commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . This compound is a salt form that enhances the solubility and stability of theophylline, making it more effective for pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Theophylline olamine can be synthesized through the reaction of theophylline with ethanolamine. The reaction typically involves dissolving theophylline in a suitable solvent, such as water or ethanol, and then adding ethanolamine under controlled temperature and pH conditions. The resulting solution is then evaporated to obtain the this compound salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where theophylline and ethanolamine are mixed in precise ratios. The reaction is monitored for temperature, pH, and concentration to ensure high yield and purity. The final product is then crystallized, filtered, and dried to obtain the pharmaceutical-grade this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Theophylline olamine undergoes various chemical reactions, including:
Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms in the xanthine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: 1,3-dimethyluric acid.
Reduction: Reduced forms of theophylline.
Substitution: Various substituted xanthine derivatives.
Applications De Recherche Scientifique
Theophylline olamine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying xanthine derivatives and their reactions.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Industry: Utilized in the formulation of pharmaceuticals due to its enhanced solubility and stability.
Mécanisme D'action
Theophylline olamine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels in cells . This results in the relaxation of bronchial smooth muscles and bronchodilation. Additionally, this compound blocks adenosine receptors, which contributes to its anti-inflammatory and bronchodilator effects .
Similar Compounds:
Caffeine: Another methylxanthine with similar bronchodilator properties but more pronounced central nervous system stimulant effects.
Theobromine: Found in chocolate, it has milder bronchodilator effects compared to theophylline.
Aminophylline: A compound that contains theophylline and ethylenediamine, used for similar therapeutic purposes.
Uniqueness: this compound is unique due to its enhanced solubility and stability, making it more suitable for pharmaceutical formulations. Its dual mechanism of action, involving both phosphodiesterase inhibition and adenosine receptor blockade, also distinguishes it from other methylxanthines .
Propriétés
Numéro CAS |
573-41-1 |
|---|---|
Formule moléculaire |
C7H8N4O2.C2H7NO C9H15N5O3 |
Poids moléculaire |
241.25 g/mol |
Nom IUPAC |
2-aminoethanol;1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2.C2H7NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h3H,1-2H3,(H,8,9);4H,1-3H2 |
Clé InChI |
DAAFJZUNCOXSKD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CO)N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CO)N |
Autres numéros CAS |
573-41-1 |
Synonymes |
theophylline ethanolamine theophylline olamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![methyl (4aR,6aR,8S,9R,11aR,11bR)-4,4,9,11b-tetramethyltetradecahydro-9,11a-methanocyclohepta[a]naphthalen-8-yl rel-malonate](/img/structure/B1210551.png)


![1-Phenyl-4-[[1-(phenylmethyl)-5-tetrazolyl]-(3-pyridinyl)methyl]piperazine](/img/structure/B1210557.png)